8-Amino-2-bromo-7-methyl-3-phenyl-5H-thiazolo[3,2-a]pyridin-5-one
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Overview
Description
8-Amino-2-bromo-7-methyl-3-phenyl-5H-thiazolo[3,2-a]pyridin-5-one is a heterocyclic compound that features a thiazolo[3,2-a]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as amino, bromo, and phenyl, makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-2-bromo-7-methyl-3-phenyl-5H-thiazolo[3,2-a]pyridin-5-one typically involves multi-step reactions starting from readily available precursors. One common route includes the cyclization of appropriate thiazole and pyridine derivatives under controlled conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the thiazolo[3,2-a]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Amino-2-bromo-7-methyl-3-phenyl-5H-thiazolo[3,2-a]pyridin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The amino and bromo groups can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolo[3,2-a]pyridine derivatives, while coupling reactions can produce biaryl or diaryl compounds.
Scientific Research Applications
8-Amino-2-bromo-7-methyl-3-phenyl-5H-thiazolo[3,2-a]pyridin-5-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science:
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 8-Amino-2-bromo-7-methyl-3-phenyl-5H-thiazolo[3,2-a]pyridin-5-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are crucial for the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 8-Amino-2-chloro-7-methyl-3-phenyl-5H-thiazolo[3,2-a]pyridin-5-one
- 8-Amino-2-fluoro-7-methyl-3-phenyl-5H-thiazolo[3,2-a]pyridin-5-one
- 8-Amino-2-iodo-7-methyl-3-phenyl-5H-thiazolo[3,2-a]pyridin-5-one
Uniqueness
The uniqueness of 8-Amino-2-bromo-7-methyl-3-phenyl-5H-thiazolo[3,2-a]pyridin-5-one lies in its specific functional groups and their positions on the thiazolo[3,2-a]pyridine core. The presence of the bromo group, in particular, allows for unique reactivity and the potential for further functionalization, making it a valuable compound for various chemical and biological applications.
Properties
Molecular Formula |
C14H11BrN2OS |
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Molecular Weight |
335.22 g/mol |
IUPAC Name |
8-amino-2-bromo-7-methyl-3-phenyl-[1,3]thiazolo[3,2-a]pyridin-5-one |
InChI |
InChI=1S/C14H11BrN2OS/c1-8-7-10(18)17-12(9-5-3-2-4-6-9)13(15)19-14(17)11(8)16/h2-7H,16H2,1H3 |
InChI Key |
KEVOMGNINQZCAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=C(SC2=C1N)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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